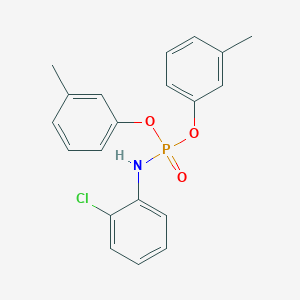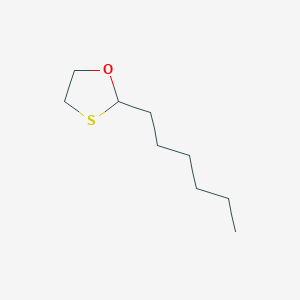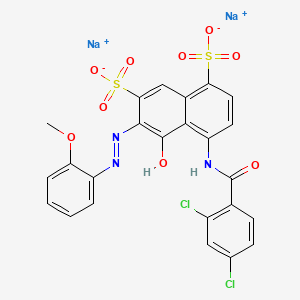
5-(Benzyloxy)-6-methoxy-1h-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-6-methoxy-1H-indene: is an organic compound that belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of benzyloxy and methoxy substituents on the indene core makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-6-methoxy-1H-indene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxy-6-methoxyindene and benzyl bromide.
Reaction Conditions: The hydroxyl group of 5-hydroxy-6-methoxyindene is first protected by converting it into a benzyloxy group using benzyl bromide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using standard techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(Benzyloxy)-6-methoxy-1H-indene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or other reducible functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or methoxy groups can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Various nucleophiles depending on the desired substitution
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced indene derivatives
Substitution: Substituted indene derivatives
Applications De Recherche Scientifique
Chemistry: 5-(Benzyloxy)-6-methoxy-1H-indene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Its structural features can be exploited to design new drugs or bioactive compounds.
Medicine: Research is ongoing to explore the medicinal properties of this compound derivatives. These compounds may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-6-methoxy-1H-indene and its derivatives depends on their specific applications. In biological systems, these compounds may interact with various molecular targets such as enzymes, receptors, or DNA. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating their biological activity.
Comparaison Avec Des Composés Similaires
5-Benzyloxyindole: Similar structure but lacks the methoxy group.
6-Methoxyindene: Similar structure but lacks the benzyloxy group.
5-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group but has a different core structure.
Uniqueness: 5-(Benzyloxy)-6-methoxy-1H-indene is unique due to the presence of both benzyloxy and methoxy groups on the indene core. This dual substitution pattern provides distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
3199-81-3 |
|---|---|
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
6-methoxy-5-phenylmethoxy-1H-indene |
InChI |
InChI=1S/C17H16O2/c1-18-16-10-14-8-5-9-15(14)11-17(16)19-12-13-6-3-2-4-7-13/h2-7,9-11H,8,12H2,1H3 |
Clé InChI |
YHNXSFMIBFBPIL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=CCC2=C1)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)


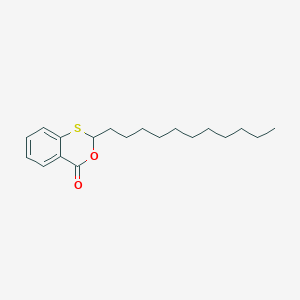
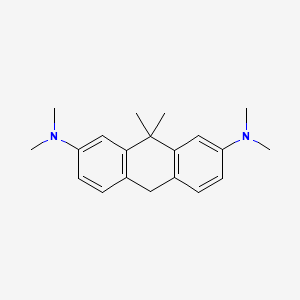
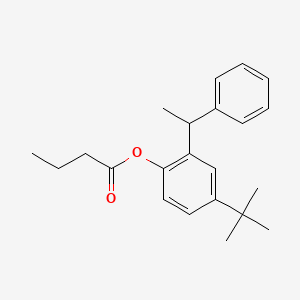
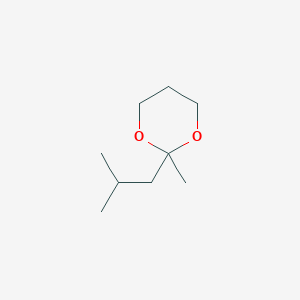
![2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14737100.png)
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)


